5,6-Decanedione

Description

Contextualization within Aliphatic Diketone Chemistry

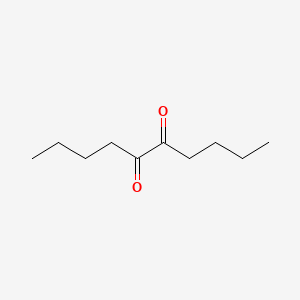

5,6-Decanedione, also known by the synonym Bivaleryl, is an aliphatic α-diketone. ontosight.ai Its structure consists of a ten-carbon chain with two adjacent ketone functional groups at the fifth and sixth positions. ontosight.ai This places it within the broader class of diketones, which are organic compounds containing two carbonyl groups. The chemistry of diketones is diverse and dependent on the relative positions of the carbonyl groups. In α-diketones, such as this compound, the two carbonyl groups are directly adjacent to each other. This proximity gives rise to unique reactivity and spectroscopic properties. Diketones are valuable starting materials in the synthesis of a wide range of organic and coordination compounds. researchgate.net

Historical Perspectives on Diketone Research Methodologies

The study of diketones has a rich history, with early research focusing on their synthesis and characteristic reactions. Over the years, the methodologies employed to investigate these compounds have evolved significantly. Early methods often relied on classical chemical analysis and derivatization techniques. The advent of spectroscopic methods revolutionized the field. Techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) have become indispensable for the structural elucidation and characterization of diketones, including this compound. nih.gov Photochemical studies, dating back to the work of pioneers like Giacomo Ciamician and Paul Paternò, laid the groundwork for understanding the behavior of diketones upon exposure to light. nih.gov Ronald George Wreyford Norrish later made significant contributions to the field of photochemistry, with the Norrish Type I and Type II reactions becoming fundamental concepts in understanding the photolytic cleavage of ketones and aldehydes. nih.govwikipedia.org

Scope and Significance of this compound in Academic Inquiry

This compound serves as a subject of academic inquiry in several areas of chemistry. Its synthesis and reactivity are of interest in the development of new synthetic methodologies. For instance, the oxidation of E-5-decene has been studied as a route to produce this compound. researchgate.netcdnsciencepub.com The photochemical behavior of α-diketones, including intramolecular hydrogen abstraction and additions to multiple bonds, continues to be an active area of research. capes.gov.br The study of such reactions provides valuable mechanistic insights and has potential applications in organic synthesis. capes.gov.brscispace.com Furthermore, diketones are recognized for their role as photosensitizers and their applications in materials science as photoinitiators. researchgate.net

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₈O₂ |

| Molecular Weight | 170.25 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 267-270 °C |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and ether |

| CAS Number | 5579-73-7 |

Data sourced from ontosight.ainih.govguidechem.com

Synthesis and Industrial Production

A common laboratory synthesis of this compound involves the oxidation of the corresponding diol, decane-5,6-diol. ontosight.ai Another method is the oxidation of E-5-decene using an oxidizing agent like potassium permanganate (B83412) in slightly acidic aqueous acetone (B3395972) solutions. researchgate.netcdnsciencepub.com Research has shown that under these conditions, the ketol 5-hydroxy-6-decanone is formed as an initial product, which is then further oxidized to this compound. researchgate.netcdnsciencepub.com

Chemical Reactivity and Mechanistic Pathways

Photochemical Behavior: Norrish Type I and Type II Reactions

The photochemistry of ketones and aldehydes is largely characterized by Norrish reactions. wikipedia.org

Norrish Type I Reaction: This reaction involves the photochemical cleavage of the bond adjacent to the carbonyl group (α-cleavage) upon excitation, leading to the formation of two radical intermediates. wikipedia.orgedurev.in For this compound, this would involve the breaking of the C5-C6 bond or the bonds between the carbonyl carbons and the adjacent alkyl chains. The subsequent reactions of these radicals can lead to various products. rsc.org

Norrish Type II Reaction: This process involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl group, forming a 1,4-biradical. wikipedia.org This biradical can then undergo further reactions, such as cleavage to form an alkene and an enol, or cyclization to form a cyclobutanol (B46151) derivative (the Norrish-Yang reaction). wikipedia.org

Role and Reactions in Organic Synthesis

Diketones are versatile building blocks in organic synthesis. ugent.beliverpool.ac.ukorgsyn.org The adjacent carbonyl groups in α-diketones like this compound can react with various reagents to form heterocyclic compounds, which are important structural motifs in many biologically active molecules. For example, α-diketones can be used in the synthesis of quinoxalines from benzyl (B1604629) ketones and aromatic 1,2-diamines. organic-chemistry.org They also undergo photocycloaddition reactions with alkenes and alkynes to produce oxetanes and other cyclic compounds. mdpi.com

Spectroscopic Analysis and Characterization

The structure of this compound can be confirmed using a variety of spectroscopic techniques.

| Spectroscopic Data |

| ¹³C NMR Spectroscopy |

| Mass Spectrometry (GC-MS) |

| Infrared (IR) Spectroscopy (Vapor Phase) |

Data sourced from nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show a characteristic strong absorption band for the C=O stretching vibration of the ketone functional groups.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in its identification. nih.gov

Structure

3D Structure

Properties

CAS No. |

5579-73-7 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

decane-5,6-dione |

InChI |

InChI=1S/C10H18O2/c1-3-5-7-9(11)10(12)8-6-4-2/h3-8H2,1-2H3 |

InChI Key |

JWBLHPVQAOSXRF-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)C(=O)CCCC |

Canonical SMILES |

CCCCC(=O)C(=O)CCCC |

Other CAS No. |

5579-73-7 |

Origin of Product |

United States |

Synthetic Methodologies for 5,6 Decanedione and Its Derivatives

Classical Approaches to Aliphatic 1,2-Diketone Synthesis

Traditional methods for synthesizing aliphatic 1,2-diketones have historically relied on strong oxidation conditions and foundational reactions that transform simple acyclic molecules into the desired diketone structure.

The direct oxidation of acyclic precursors like alkenes and alkynes represents the most straightforward strategy for forming 1,2-diketones. acs.org A specific and well-documented method for synthesizing 5,6-decanedione involves the oxidation of E-5-decene using potassium permanganate (B83412) in a slightly acidic aqueous acetone (B3395972) solution. researchgate.netcdnsciencepub.com

Another classical approach is the oxidation of internal alkynes. For instance, the oxidation of an internal alkyne like 5-decyne (B157701) can yield this compound. Various oxidizing agents have been employed for this transformation, including strong oxidants like potassium permanganate (KMnO₄) and oxone. tandfonline.com A metal-free approach involves the use of potassium persulfate (K₂S₂O₈) and ambient air, which can oxidize internal alkynes to the corresponding 1,2-diketones in a radical-mediated process. acs.orgorganic-chemistry.org

Table 1: Classical Oxidation Methods for 1,2-Diketone Synthesis

| Precursor | Oxidizing System | Key Features | Reference |

|---|---|---|---|

| E-5-Decene | KMnO₄ / Acetic Acid / Acetone-Water | Forms this compound via a ketol intermediate. | researchgate.net, cdnsciencepub.com |

| Internal Alkynes | K₂S₂O₈ / Ambient Air | Catalyst-free and transition-metal-free method. | organic-chemistry.org, acs.org |

| 1,2-Diols | N-Bromosuccinimide (NBS) / CCl₄ | Simple procedure for converting 1,2-diols to 1,2-diketones. | researchgate.net |

The synthesis of 1,2-diketones can also proceed through a two-step pathway involving the formation of an α-hydroxy ketone (or acyloin) intermediate, followed by its oxidation. rsc.org Research on the oxidation of E-5-decene with potassium permanganate has shown that the reaction initially forms the ketol, 5-hydroxy-6-decanone. researchgate.netcdnsciencepub.com This α-hydroxy ketone is then sequentially oxidized to the final product, this compound. researchgate.netcdnsciencepub.com The yield of this compound from the oxidation of the isolated ketol intermediate was found to be 83%. cdnsciencepub.com

More general methods for the α-hydroxylation of ketones have been developed, which can be applied to produce precursors for 1,2-diketones. A notable metal-free method uses a substoichiometric amount of molecular iodine with an oxidant like tert-butyl hydroperoxide (TBHP) to synthesize α-hydroxy ketones from various ketone precursors. rsc.orgrsc.orgnih.gov Once formed, the α-hydroxy ketone can be oxidized to the 1,2-diketone using various systems, including a gold-nanoparticle-catalyzed aerobic oxidation. rsc.org

Contemporary and Advanced Synthetic Strategies

Modern synthetic chemistry offers more sophisticated, efficient, and selective methods for constructing 1,2-diketones, primarily through the use of transition-metal catalysts. These approaches often operate under milder conditions and tolerate a wider range of functional groups compared to classical methods. researchgate.net

Transition-metal-catalyzed reactions, particularly those involving palladium and ruthenium, have become powerful tools for synthesizing 1,2-diketones. rsc.orgsioc-journal.cn These reactions include direct oxidations, carbonylative couplings, and rearrangements.

Palladium catalysts are exceptionally versatile in forming 1,2-diketones. A significant advancement is the Wacker-type oxidation of internal alkynes. A system using palladium(II) bromide (PdBr₂) and copper(II) bromide (CuBr₂) as co-catalysts effectively oxidizes various alkynes to 1,2-diketones using molecular oxygen as the terminal oxidant. organic-chemistry.orgorganic-chemistry.orgnih.gov This method is efficient, operates under neutral conditions, and avoids the use of harsh oxidants. organic-chemistry.org

Another powerful palladium-catalyzed strategy is the carbonylative coupling reaction. One such method involves the reaction of aryl or alkyl halides with organoaluminum reagents, using tert-butyl isocyanide as a carbon monoxide (CO) source. acs.orgorganic-chemistry.orgorganic-chemistry.org This three-component reaction provides good to excellent yields of unsymmetrical 1,2-diketones and demonstrates good functional group tolerance. organic-chemistry.orgacs.org Though often demonstrated with aryl halides, the method is also suitable for alkyl substrates, making it a viable, albeit indirect, route to aliphatic diketones. acs.org

Ruthenium catalysts offer a distinct set of methodologies for accessing 1,2-diketones. A highly practical approach is the ruthenium-catalyzed oxidation of alkenes using tert-butyl hydroperoxide (TBHP) as the oxidant. organic-chemistry.orgacs.org This reaction is notable for its mild conditions (room temperature), short reaction times, and high functional group tolerance, providing a direct route from alkenes like 5-decene to the corresponding 1,2-diketone. acs.org

Ruthenium catalysts are also effective in the oxidation of alkynes. researchgate.netresearchgate.net For example, ruthenium trichloride (B1173362) (RuCl₃) in combination with an oxidant like Oxone can convert internal alkynes into 1,2-diketones at room temperature. researchgate.net Another system generates the potent oxidant ruthenium tetroxide (RuO₄) in situ from RuCl₃ and sodium hypochlorite (B82951) (NaOCl) to achieve the same transformation efficiently. researchgate.net Furthermore, ruthenium complexes have been shown to catalyze the rearrangement of α,β-epoxyketones to yield 1,2-diketones, providing another advanced synthetic route. acs.org

Table 2: Contemporary Transition Metal-Catalyzed Syntheses of 1,2-Diketones

| Catalyst System | Precursor Type | Key Features | Reference |

|---|---|---|---|

| PdBr₂ / CuBr₂ | Internal Alkynes | Wacker-type oxidation using molecular oxygen; mild, neutral conditions. | organic-chemistry.org, nih.gov |

| PdCl₂ / DPPP | Aryl/Alkyl Halides + Organoaluminum Reagents | Carbonylative coupling using tert-butyl isocyanide as a CO source. | organic-chemistry.org, acs.org |

| Ruthenium Complex | Alkenes | Oxidation with TBHP at room temperature; high functional group tolerance. | acs.org |

| RuCl₃ / Oxone or NaOCl | Internal Alkynes | Efficient oxidation under mild conditions. | researchgate.net, researchgate.net |

Organocatalytic Methodologies in this compound Synthesis

Organocatalysis, which utilizes small organic molecules to catalyze chemical transformations, has emerged as a powerful tool in synthetic chemistry, complementing traditional metal-based catalysis. scienceopen.comuni-giessen.de This approach offers advantages such as lower toxicity, operational simplicity, and environmental benignity. uni-giessen.demdpi.com While specific literature detailing the organocatalytic synthesis of this compound is limited, the principles can be applied to its formation through key bond-forming reactions common in diketone synthesis.

Organocatalysts function through various activation modes, including the formation of iminium or enamine intermediates, and through hydrogen bonding. scienceopen.commdpi.com For the synthesis of a 1,2-diketone like this compound, a potential strategy involves the cross-coupling of two aldehyde precursors or the oxidation of an acyloin intermediate, reactions which can be influenced by organocatalysts. For instance, (S)-proline has been famously used to catalyze asymmetric aldol (B89426) reactions, a foundational C-C bond-forming reaction. scienceopen.com Similarly, N-Heterocyclic Carbenes (NHCs) are known to catalyze benzoin-type condensations (acyloin condensation), which could be adapted for aliphatic aldehydes to form the α-hydroxy ketone precursor to this compound.

Key organocatalytic approaches applicable to diketone synthesis are summarized below.

| Catalyst Type | Activation Mode | Applicable Reaction | Potential for this compound Synthesis |

| Proline & Derivatives | Enamine/Iminium Ion | Aldol Reaction, Michael Addition | Formation of the carbon backbone via coupling of precursors. |

| N-Heterocyclic Carbenes (NHCs) | Umpolung (polarity inversion) | Acyloin Condensation | Dimerization of pentanal to form 5-hydroxy-6-decanone, a direct precursor. |

| Thioureas | Hydrogen Bond Donation | Acyl Transfer, Michael Addition | Activation of electrophiles in coupling reactions. uni-giessen.de |

| Cinchona Alkaloids | Lewis/Brønsted Base | Michael Addition, Aldol Reaction | Asymmetric formation of C-C bonds for chiral analogs. mdpi.com |

This table is generated based on general principles of organocatalysis and their potential application to the synthesis of this compound.

Green Chemistry Principles Applied to this compound Production

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. indianchemicalsociety.comresearchgate.net The application of these principles to the synthesis of this compound focuses on improving sustainability through methods like solvent-free systems and the use of renewable resources.

Solvent-Free Reaction Systems

Organic solvents are a major contributor to chemical waste. tandfonline.com Consequently, developing solvent-free reaction conditions is a key goal of green chemistry. indianchemicalsociety.comtandfonline.com Such systems can lead to higher efficiency, milder reaction conditions, and simpler workups. tandfonline.com Techniques like grinding solid reactants together or conducting reactions in a melt (heating reactants without a solvent) have proven effective for various condensation reactions that form diones. tandfonline.comtsijournals.com

For instance, the Knoevenagel condensation to produce 2-arylideneindan-1,3-diones has been successfully performed under solvent-free grinding conditions using inorganic catalysts like MgO or silica (B1680970) gel. tandfonline.comresearchgate.net Another study demonstrated the one-pot synthesis of 9-arylacridine-1,8-diones in a solvent-free melt reaction, achieving high yields. tsijournals.com These methodologies could potentially be adapted for the synthesis of this compound precursors, for example, through a solvent-free aldol or Claisen condensation.

| Solvent-Free Method | Description | Advantages | Applicability to Diketone Synthesis |

| Grinding | Mechanical mixing of solid reactants and catalysts. tandfonline.com | Mild conditions, simple setup, reduced waste. tandfonline.com | Condensation reactions (e.g., Knoevenagel, Aldol) to build the carbon skeleton. tandfonline.com |

| Melt Reaction | Heating reactants above their melting points without solvent. tsijournals.com | High atom economy, simple, environmentally friendly. tsijournals.com | One-pot multi-component reactions to assemble complex diones. tsijournals.com |

| Ultrasonic Irradiation | Using ultrasound to promote the reaction. sioc-journal.cn | Shorter reaction times, higher yields, milder conditions. sioc-journal.cn | Knoevenagel condensation reactions for dione (B5365651) derivatives have been reported. sioc-journal.cn |

This table summarizes general solvent-free techniques and their demonstrated or potential application in the synthesis of various diones.

Utilization of Renewable Feedstocks

Shifting from petrochemical-based starting materials to renewable feedstocks is a cornerstone of sustainable chemistry. royalsocietypublishing.orgnih.gov Biomass, particularly lignocellulose, is a rich source of functionalized platform chemicals that can be converted into valuable products like diketones. royalsocietypublishing.orgnih.gov

One promising route involves the use of 5-hydroxymethylfurfural (B1680220) (HMF), derived from carbohydrates. nih.gov Researchers have developed a process to synthesize C9-C12 triketones by the aqueous-phase hydrogenation of aldol condensation products of HMF and other ketones. nih.govresearchgate.net These triketones can then be converted to diketones through an intramolecular aldol condensation. nih.govresearchgate.net Another important platform molecule is 2,3-butanediol, which can be produced through fermentation and subsequently converted to fine chemicals like diacetyl (2,3-butanedione), a smaller analog of this compound. royalsocietypublishing.orgnih.gov Such bio-based routes offer a pathway to produce aliphatic diketones like this compound from sustainable sources.

Stereoselective Synthesis of Chiral this compound Analogs

The synthesis of chiral molecules in an enantiomerically pure form is critical for pharmaceuticals and materials science. wikipedia.org Stereoselective synthesis of analogs of this compound involves creating one or more chiral centers in a controlled manner, which can be achieved through asymmetric catalysis or the use of chiral auxiliaries.

Asymmetric Catalysis in Diketone Synthesis

Asymmetric catalysis is an efficient method for preparing enantiomerically enriched compounds, where a small amount of a chiral catalyst generates a large quantity of a chiral product. sioc-journal.cn Transition metal-catalyzed asymmetric hydrogenation and transfer hydrogenation are powerful strategies for the selective reduction of diketones. sioc-journal.cnnih.gov These reactions can convert a prochiral diketone into a chiral hydroxyketone or a chiral diol with high enantioselectivity. sioc-journal.cnresearchgate.net

For example, the asymmetric transfer hydrogenation (ATH) of α-diketones can be finely tuned to produce different types of enantioenriched acyloins (α-hydroxy ketones) and 1,2-diols. nih.gov Similarly, the desymmetrization of prochiral diketones via hydrogenation can establish multiple chiral centers in a single step. sioc-journal.cn While these methods are often applied to the reduction of the diketone functionality itself, they represent a key strategy for accessing chiral building blocks closely related to this compound.

| Catalytic System | Transformation | Product Type | Stereoselectivity |

| Ru-TsDPEN / HCOOH:Et3N | Asymmetric Transfer Hydrogenation | Chiral α-hydroxy ketones | High enantioselectivity (ee) reported for various diketones. nih.gov |

| Ir/f-amphox | Asymmetric Hydrogenation | Chiral 1,4-diols from 1,4-diketones | Superb yields and exceptional enantioselectivity. bohrium.com |

| Chiral Isothiourea | Asymmetric Acyl Transfer | Chiral Spirocyclic 1,3-diketones | Excellent enantioselectivities reported. acs.org |

| Palladium / Chiral Ligand | Hydrogenative Desymmetrization | Chiral trans β-hydroxy ketones | High enantioselectivity and diastereoselectivity. researchgate.net |

This table highlights examples of asymmetric catalysis used in the synthesis and transformation of various diketones.

Chiral Auxiliary-Based Synthetic Strategies

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered. wikipedia.org This is a robust and widely used strategy for the asymmetric synthesis of chiral ketones. rsc.orgacs.org

A well-known example is the use of pseudoephedrine as a chiral auxiliary. acs.org It can be acylated to form a chiral amide. The enolate of this amide can then undergo highly diastereoselective alkylation. Subsequent cleavage of the alkylated product can yield a chiral ketone with high enantiomeric excess. acs.org This methodology could be applied to synthesize chiral analogs of this compound by starting with a shorter-chain pseudoephedrine amide and alkylating it with an appropriate electrophile. Another approach involves using SAMP/RAMP hydrazones, which allow for asymmetric α-alkylation of ketones. ucc.ie

This general strategy provides a reliable pathway to enantiopure α-substituted ketones, which are direct structural analogs of this compound. rsc.orgucc.ie

Reactivity and Mechanistic Studies of 5,6 Decanedione

Fundamental Reactivity Patterns of 1,2-Diketones

The reactivity of 1,2-diketones like 5,6-decanedione is dominated by the electrophilic nature of the carbonyl carbons and the ability of the adjacent α-hydrogens to participate in enolization.

The carbonyl groups in 1,2-diketones are highly electrophilic, making them susceptible to attack by nucleophiles. wikipedia.org This reaction, known as nucleophilic addition, involves the formation of a new single bond as the nucleophile attacks a carbonyl carbon, breaking the carbon-oxygen π-bond. wikipedia.org These reactions are often termed 1,2-additions. libretexts.org Due to the polarity of the carbon-heteroatom double bond, the carbon atom carries a partial positive charge, making it the primary target for nucleophiles. wikipedia.org

In the case of unsymmetrical 1,2-diketones, the reaction can potentially occur at either carbonyl group. For symmetrical diketones like this compound, the two carbonyl centers are chemically equivalent. A documented example involves the reaction of this compound with a phosphorus-based nucleophile, 2-chloroethyl phenylphosphinate, to yield 2-chloroethyl 1-butyl-2-oxohexyl phenylphosphonate. google.com This reaction exemplifies the addition of a nucleophile to one of the carbonyl centers of the diketone structure.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | 2-Chloroethyl phenylphosphinate | 2-Chloroethyl 1-butyl-2-oxohexyl phenylphosphonate | Nucleophilic Addition |

This table summarizes a documented nucleophilic addition reaction involving this compound. google.com

Carbonyl compounds possessing α-hydrogens can exist in equilibrium with their corresponding enol isomers, a phenomenon known as keto-enol tautomerism. libretexts.orgchemistrysteps.com Tautomers are constitutional isomers that readily interconvert through a proton transfer. libretexts.org For simple aliphatic ketones, the equilibrium heavily favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.orglibretexts.org

The process can be catalyzed by either acid or base. libretexts.orglibretexts.org

Acid-catalyzed mechanism : Involves protonation of the carbonyl oxygen, followed by deprotonation of the α-carbon to form the enol. libretexts.org

Base-catalyzed mechanism : Involves deprotonation of the α-carbon to form an enolate ion, which is subsequently protonated on the oxygen atom. chemistrysteps.com

While the keto form of acyclic 1,2-diketones predominates, the enol tautomer is a crucial intermediate in many reactions. patsnap.com The presence of two carbonyl groups can influence the acidity of the α-hydrogens and the stability of the resulting enolate. In cyclic 1,2-diketones, the enol form can be significantly more stable and is sometimes referred to as a diosphenol. nih.govacs.org For an acyclic diketone like this compound, the diketo form is the major species in equilibrium, but the transient enol form provides a pathway for reactions at the α-carbon.

Cyclization and Heterocyclic Chemistry Involving this compound

1,2-Diketones are valuable precursors for the synthesis of a wide variety of heterocyclic compounds. thieme.de Their ability to react with binucleophiles allows for the construction of five- and six-membered rings.

The synthesis of furans and pyrroles often relies on 1,4-dicarbonyl compounds via the Paal-Knorr synthesis. However, 1,2-diketones can also be utilized to construct these heterocyclic systems through condensation reactions with appropriate partners.

Furan (B31954) Synthesis : Substituted furans can be prepared from 1,2-diketones by reacting them with compounds containing an active methylene (B1212753) group, such as β-ketoesters or malonic esters, often under base-catalyzed conditions. derpharmachemica.comorganic-chemistry.org The reaction proceeds through an initial Knoevenagel or aldol-type condensation, followed by an intramolecular cyclization and dehydration to form the furan ring.

Pyrrole (B145914) Synthesis : The construction of pyrrole rings from 1,2-diketones typically involves a multi-component reaction. semanticscholar.org A common strategy is the condensation of the diketone with an amine and an active methylene compound. nih.gov For instance, the reaction of a 1,2-diketone, a primary amine, and a β-ketoester under acidic conditions can yield highly substituted pyrroles. semanticscholar.org

| Heterocycle | Reagents with 1,2-Diketone | General Method |

| Substituted Furan | Active methylene compounds (e.g., β-ketoesters) | Base-catalyzed condensation-cyclization |

| Substituted Pyrrole | Primary amine + Active methylene compound | Acid-catalyzed multi-component condensation |

This table outlines general synthetic strategies for forming furan and pyrrole derivatives from 1,2-diketones.

The reaction of 1,2-diketones with compounds containing two nucleophilic centers, such as diamines and hydrazines, is a direct and efficient method for synthesizing six-membered nitrogen-containing heterocycles.

Reaction with Diamines : The condensation of a 1,2-diketone with an ortho-phenylenediamine is a classic method for synthesizing quinoxalines. The mechanism involves a sequential two-step nucleophilic attack. The first amino group adds to one of the carbonyl carbons to form a hemiaminal intermediate, which then dehydrates to form an imine. Subsequently, the second amino group undergoes an intramolecular addition to the remaining carbonyl group, followed by another dehydration step to yield the aromatic quinoxaline (B1680401) ring.

Reaction with Hydrazines : 1,2-Diketones react with hydrazine (B178648) (H₂N-NH₂) or substituted hydrazines to form pyridazine (B1198779) derivatives. msu.edu The reaction proceeds via the formation of a dihydrazone intermediate, which can then undergo cyclization. researchgate.netresearchgate.net The initial step is the condensation of hydrazine with both carbonyl groups to form the dihydrazone. Subsequent intramolecular cyclization with the elimination of a molecule (such as water or ammonia, depending on the exact pathway and reactants) leads to the formation of the stable, six-membered dihydropyridazine (B8628806) or pyridazine ring. researchgate.net

Redox Chemistry of this compound

The redox chemistry of this compound includes both its formation via oxidation and its participation in reduction or photochemically induced reactions.

One of the primary synthetic routes to this compound is through the oxidation of E-5-decene. researchgate.netcdnsciencepub.com Studies using potassium permanganate (B83412) as the oxidant in slightly acidic aqueous acetone (B3395972) have shown that the reaction does not proceed directly to the diketone. researchgate.netcdnsciencepub.com Instead, the initial product is the corresponding ketol, 5-hydroxy-6-decanone. This ketol is then sequentially oxidized by permanganate to yield this compound as the major final product. researchgate.netcdnsciencepub.com The yield of this compound from the oxidation of the intermediate ketol can be as high as 83%. cdnsciencepub.com

| Reactant | Oxidant | Intermediate | Final Product |

| E-5-Decene | Potassium Permanganate | 5-Hydroxy-6-decanone | This compound |

This table summarizes the sequential oxidation pathway from an alkene to this compound. researchgate.netcdnsciencepub.com

Furthermore, aliphatic 1,2-diketones like this compound undergo characteristic photochemical reactions. Upon irradiation, they can undergo an intramolecular hydrogen abstraction followed by cyclization, a process known as the Norrish-Yang photocyclization. researchgate.netrsc.orgacs.org For this compound, this intramolecular redox reaction leads to the formation of 2-hydroxycyclobutanone derivatives with very high efficiency. cdnsciencepub.com

Reduction Pathways to Diols and Related Reduced Species

The reduction of this compound involves the conversion of its two ketone functional groups into hydroxyl groups. The primary products of such reductions are the corresponding diol, decane-5,6-diol, and the intermediate ketol, 5-hydroxy-6-decanone. The synthesis of this compound is often achieved through the oxidation of decane-5,6-diol, indicating that the reverse reaction, the reduction of the dione (B5365651) to the diol, is a viable pathway. ontosight.ai

The reduction can proceed in a stepwise manner, where the first step yields the α-hydroxy ketone (ketol), which can then be further reduced to the vicinal diol. Standard laboratory reducing agents are typically employed for these transformations. The autoxidation of decane (B31447) has been shown to produce various decanediones and their corresponding diols, highlighting the close chemical relationship between these species. journals.co.za The synthesis of related decanediones has been accomplished via Grignard reactions followed by reduction, further establishing the fundamental pathways connecting these functional groups. journals.co.za

| Reactant | Typical Reaction | Intermediate Product | Final Product |

|---|---|---|---|

| This compound | Stepwise Reduction | 5-Hydroxy-6-decanone | Decane-5,6-diol |

Oxidation Reactions and Mechanistic Degradation Pathways

The oxidation of this compound can lead to the cleavage of the carbon-carbon bond between the two carbonyl groups, resulting in smaller carboxylic acids. For instance, strong oxidizing agents like potassium permanganate can cleave the dione to yield carboxylic acids. researchgate.netcdnsciencepub.com

Conversely, this compound is itself a product of oxidation. Studies on the oxidation of E-5-decene with potassium permanganate in slightly acidic aqueous acetone solutions have shown that this compound is not formed directly from the alkene. researchgate.netcdnsciencepub.com Instead, the reaction proceeds through a ketol intermediate, 5-hydroxy-6-decanone, which is then oxidized to form this compound. researchgate.netcdnsciencepub.com The yield of this compound from the oxidation of the ketol has been reported to be as high as 83%. researchgate.net Similarly, the oxidation of valeroin (5-hydroxy-6-decanone) to this compound can be achieved in nearly quantitative yield using specific oxidizing agents like benzenetellurinic mixed anhydrides. oup.com

The kinetics of the permanganate oxidation have been studied, revealing the relative rates of formation for the ketol and its subsequent oxidation to the dione. researchgate.netcdnsciencepub.com

Table 1: Kinetic Data for Permanganate Oxidation in Aqueous Acetone

| Reaction | Reactant | Product | Condition | Rate Constant (M⁻¹ s⁻¹) | Reference |

|---|---|---|---|---|---|

| Ketol Formation | E-5-decene | 5-Hydroxy-6-decanone | 5.1% H₂O | 0.414 | researchgate.net |

| Dione Formation | 5-Hydroxy-6-decanone | This compound | 5.1% H₂O | 0.234 | researchgate.net |

Photochemical Transformations of this compound

Like other ketones, this compound is susceptible to photochemical reactions when exposed to ultraviolet light. The absorption of a photon promotes the molecule to an electronic excited state, initiating distinct reaction pathways, most notably Norrish Type I and Type II reactions. wikipedia.orgedurev.in

Norrish Type I and Type II Reaction Mechanisms

The Norrish reactions are fundamental photochemical processes of aldehydes and ketones. wikipedia.orgslideshare.net

Norrish Type I Reaction: This reaction involves the homolytic cleavage (α-scission) of the carbon-carbon bond adjacent to the carbonyl group. wikipedia.orgedurev.in Upon excitation, this compound can cleave at the C5-C6 bond, producing two pentanoyl radicals. These primary radicals can then undergo several secondary reactions:

Recombination: The two pentanoyl radicals can recombine to reform the starting material.

Decarbonylation: A pentanoyl radical can lose a molecule of carbon monoxide to form a butyl radical. The subsequent combination of two butyl radicals would yield octane.

Disproportionation: Radicals can abstract hydrogen atoms from each other or the solvent, leading to the formation of pentanal and other products.

Norrish Type II Reaction: This process involves the intramolecular abstraction of a hydrogen atom from the γ-position by the excited carbonyl oxygen. wikipedia.org This produces a 1,4-biradical intermediate. For the C5-carbonyl of this compound, the γ-hydrogens are on C8, while for the C6-carbonyl, they are on C3. The resulting 1,4-biradical can then undergo two main pathways:

Fragmentation (β-scission): Cleavage of the Cα-Cβ bond (e.g., C5-C6 bond) results in an enol and an alkene. The enol would quickly tautomerize to a ketone.

Cyclization (Norrish-Yang Reaction): Intramolecular combination of the two radical centers forms a cyclobutanol (B46151) ring. wikipedia.org For aliphatic 1,2-diketones like this compound, photolysis is known to yield 2-hydroxycyclobutanone derivatives with high efficiency. cdnsciencepub.com This suggests that the Norrish Type II pathway followed by cyclization is a significant transformation for this compound.

Table 2: Summary of Norrish Reaction Pathways for this compound

| Reaction Type | Initial Step | Intermediate | Major Products |

|---|---|---|---|

| Norrish Type I | α-cleavage of C5-C6 bond | Pentanoyl radicals | Recombination products, Octane (via decarbonylation), Pentanal |

| Norrish Type II | Intramolecular γ-hydrogen abstraction | 1,4-Biradical | 2-Hydroxycyclobutanone derivatives, Alkenes, Enols |

Photoinduced Cycloaddition Reactions

Photoinduced cycloaddition is another important class of photochemical reactions where an excited state molecule combines with another unsaturated molecule to form a cyclic product. mdpi.comlibretexts.org

The most common example for ketones is the Paterno-Büchi reaction , a [2+2] cycloaddition between the excited carbonyl group and an alkene in its ground state to form an oxetane (B1205548) (a four-membered ring containing oxygen). mdpi.com In principle, the excited state of this compound could react with an alkene via this mechanism. The reaction would proceed through a biradical intermediate formed by the addition of the excited carbonyl oxygen to one of the alkene carbons. Subsequent ring closure would yield the oxetane product.

Furthermore, α-diketones can sometimes act as the 4π-electron component in a [4+2] cycloaddition, behaving like a diene. mdpi.com In such a scenario, the O=C-C=O system of this compound could potentially react with a dienophile (an alkene or alkyne) upon photoirradiation to form a six-membered heterocyclic ring. While these cycloaddition pathways are well-established for various carbonyl compounds, specific studies detailing these reactions for this compound are not extensively documented. mdpi.com

Advanced Spectroscopic Characterization Methodologies for 5,6 Decanedione Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic compounds in solution. For 5,6-decanedione, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete picture of its atomic connectivity and molecular framework.

1D and 2D NMR Techniques for Structural Elucidation and Connectivity Assignment

The structural backbone of this compound (C₁₀H₁₈O₂) can be meticulously mapped out using a suite of NMR experiments.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of protons in the butyl chains attached to the diketone core. The chemical shifts are influenced by their proximity to the electron-withdrawing carbonyl groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides critical information about the carbon skeleton. The carbonyl carbons (C5 and C6) are characteristically found in the downfield region of the spectrum. The different methylene (B1212753) and methyl carbons of the butyl chains will also present unique chemical shifts.

2D NMR Spectroscopy: To unequivocally assign the proton and carbon signals and to confirm the connectivity between them, several 2D NMR experiments are indispensable:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, cross-peaks in the COSY spectrum would confirm the connectivity of adjacent methylene groups in the butyl chains (e.g., H-4 to H-3, H-3 to H-2, and H-2 to H-1, and similarly for H-7 to H-8, H-8 to H-9, and H-9 to H-10).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It allows for the definitive assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds apart. For instance, HMBC spectra would show correlations from the protons on C4 and C7 to the carbonyl carbons at C5 and C6, confirming the placement of the butyl chains relative to the diketone functional group.

A study on the oxidation of trans-5-decene (B166815) mentioned the formation of this compound and its analysis by NMR spectroscopy, although the specific spectral data was not detailed. researchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

| 1, 10 | 0.92 | 13.9 | t |

| 2, 9 | 1.35 | 22.4 | sext |

| 3, 8 | 1.58 | 25.8 | p |

| 4, 7 | 2.70 | 41.5 | t |

| 5, 6 | - | 207.0 | - |

Note: Predicted values are based on standard chemical shift increments and may vary slightly from experimental values.

Mass Spectrometry (MS) Techniques in Mechanistic Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is crucial for the unambiguous confirmation of the molecular formula of this compound. By measuring the mass-to-charge ratio with high accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound, with a molecular formula of C₁₀H₁₈O₂, the expected exact mass of the molecular ion [M]⁺˙ would be precisely determined and compared to the theoretical value, providing strong evidence for the correct formula. The identification of this compound has been reported in studies utilizing high-resolution mass spectrometry for non-target screening. danva.dkdtu.dk

Interactive Data Table: HRMS Data for this compound

| Molecular Formula | Nominal Mass (Da) | Monoisotopic Mass (Da) |

| C₁₀H₁₈O₂ | 170 | 170.1307 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is an essential tool for elucidating the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion of this compound is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation spectrum.

The fragmentation of α-diketones is often characterized by cleavage of the carbon-carbon bond between the two carbonyl groups and α-cleavage at the bonds adjacent to the carbonyls. For this compound, characteristic fragmentation pathways would include:

Cleavage of the C5-C6 bond: This would lead to the formation of acylium ions, such as [CH₃(CH₂)₃CO]⁺ (m/z 85).

α-Cleavage: Cleavage of the C4-C5 or C6-C7 bonds could result in the loss of a butyl radical to form a [M - C₄H₉]⁺ ion (m/z 113) or the loss of a butanoyl radical to form a [M - C₄H₇O]⁺ ion.

The identification of this compound in essential oil analysis has been achieved through the comparison of its mass spectral fragmentation patterns with library data. academicjournals.orgresearchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone functional groups. For aliphatic α-diketones, this band typically appears in the region of 1710-1730 cm⁻¹. The presence of two adjacent carbonyl groups can sometimes lead to splitting of this band due to symmetric and asymmetric stretching modes. The spectrum will also feature C-H stretching vibrations for the alkyl chains just below 3000 cm⁻¹ and C-H bending vibrations at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy is also sensitive to the C=O stretching vibration, which would appear as a strong band in the spectrum. Due to the symmetry of the diketone moiety, the symmetric C=O stretch may be particularly strong in the Raman spectrum. Raman spectroscopy is also excellent for observing the C-C skeletal vibrations of the alkyl chains.

The combined use of IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, confirming the presence of the α-diketone functionality and the aliphatic nature of the side chains. Studies on related ketones have utilized Raman spectroscopy to investigate their protonation behavior. researchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| C=O | Stretching | 1710 - 1730 (strong) | 1710 - 1730 (strong) |

| C-H (sp³) | Stretching | 2850 - 2960 (medium-strong) | 2850 - 2960 (strong) |

| C-H (sp³) | Bending | 1350 - 1470 (variable) | 1350 - 1470 (variable) |

| C-C | Stretching | (weak) | (medium-strong) |

Vibrational Mode Assignment of Carbonyl and Alkane Moieties

The vibrational spectrum of this compound is dominated by features arising from its constituent functional groups: the α-diketone core and the flanking alkyl (butane) chains.

Carbonyl (C=O) Vibrations: The most prominent feature in the infrared spectrum of a saturated aliphatic ketone is the strong C=O stretching vibration, which typically appears around 1715 cm⁻¹. orgchemboulder.com For α-diketones like this compound, where two carbonyl groups are in formal conjugation, a single, strong absorption band is generally observed near the frequency of the corresponding monoketone. spcmc.ac.in For instance, biacetyl (2,3-butanedione) shows a C=O stretch at 1718 cm⁻¹. spcmc.ac.in Therefore, the C=O stretch for this compound is expected in the 1715 ± 10 cm⁻¹ region. spcmc.ac.in In some cases, α-diketones may exhibit a narrowly-spaced doublet due to symmetric and asymmetric stretching modes of the two coupled carbonyl groups. blogspot.com

Alkane (C-H and C-C) Vibrations: The butyl chains of this compound give rise to several characteristic vibrations.

C-H Stretching: The stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups are expected in the 2850-3000 cm⁻¹ range. orgchemboulder.com

C-H Bending: Bending (scissoring, wagging, twisting) vibrations for the CH₂ and CH₃ groups appear in the fingerprint region, typically between 1350 cm⁻¹ and 1470 cm⁻¹.

C-C-C Stretching: Saturated ketones also display moderate absorptions resulting from the C-C-C stretching of the C-CO-C group, generally found in the 1100-1230 cm⁻¹ region. spcmc.ac.in

The table below summarizes the expected key vibrational modes for this compound based on data for analogous ketones and α-diketones.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

| Carbonyl Stretch (νC=O) | α-Diketone | 1720 - 1710 | IR (Strong), Raman |

| Asymmetric C-H Stretch | CH₃, CH₂ | 2975 - 2950 | IR, Raman |

| Symmetric C-H Stretch | CH₃, CH₂ | 2880 - 2850 | IR, Raman |

| Asymmetric CH₃ Bend | CH₃ | ~1460 | IR, Raman |

| CH₂ Scissoring | CH₂ | ~1470 | IR, Raman |

| C-CO-C Stretch | Ketone Core | 1230 - 1100 | IR (Moderate) |

In Situ Spectroscopic Monitoring of Chemical Reactions

In situ vibrational spectroscopy, particularly Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy, provides a powerful methodology for real-time monitoring of chemical reactions involving this compound without the need for sample extraction. beilstein-journals.orgmt.comacs.org This approach allows for the direct observation of reactant consumption, intermediate formation, and product generation, yielding critical insights into reaction kinetics, mechanisms, and pathways. mt.comnih.gov

For a reaction involving this compound, such as a reduction or condensation, in situ spectroscopy can track the process by monitoring key spectral features. For example, in a condensation reaction where the diketone is consumed, the characteristic C=O stretching band of this compound (around 1715 cm⁻¹) would be observed to decrease in intensity over time. beilstein-journals.org Simultaneously, new bands corresponding to the vibrational modes of the product molecule would emerge and grow in intensity. beilstein-journals.orgnih.gov

The advantages of using in situ spectroscopy include:

Real-Time Data Acquisition: Data can be collected continuously, often every minute, providing a detailed reaction profile. mt.com

Minimal Disturbance: The reaction is monitored in its native state, avoiding potential artifacts introduced by sampling. beilstein-journals.org

Broad Applicability: The technique can be applied to a wide range of reaction conditions, including varying temperatures, pressures, and solvent systems. mt.com

Kinetic Analysis: The time-resolved concentration data can be used to determine reaction rates and other kinetic parameters. mt.com

For instance, in a study monitoring a mechanochemical condensation of a diketone, in situ Raman spectroscopy clearly showed the disappearance of reactant signals and the emergence of strong product signals, allowing for the determination of reaction completion time. beilstein-journals.org This demonstrates the utility of these techniques for optimizing reaction conditions and understanding the mechanistic details of transformations involving this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.orguni-muenchen.de For organic molecules, the absorbing entity is known as a chromophore. researchgate.net This technique is instrumental in probing the electronic structure of molecules like this compound.

Chromophore Analysis of the Diketone System

The primary chromophore in this compound is the α-diketone system (–CO–CO–). spcmc.ac.inresearchgate.net The presence of two adjacent carbonyl groups with non-bonding (n) electrons on the oxygen atoms and pi (π) orbitals in the carbonyl double bonds gives rise to characteristic electronic transitions.

The most relevant transition for α-diketones in the near-UV and visible region is the n → π* (n to pi-star) transition. This involves the excitation of a non-bonding electron from one of the oxygen atoms to the antibonding π* orbital of a carbonyl group. These transitions are typically weak (low molar absorptivity, ε) and are responsible for the color of many α-diketones. researchgate.net For example, biacetyl exhibits a weak absorption band in the visible region. nsf.gov

Saturated α-diketones like this compound are expected to show:

A weak absorption band at longer wavelengths (in the near-UV or visible range) corresponding to the n → π* transition.

More intense absorption bands at shorter wavelengths (in the UV range) corresponding to π → π* transitions. chemrxiv.org

The solvent can influence the position of these absorption bands. For n → π* transitions, increasing solvent polarity typically leads to a hypsochromic shift (blue shift, to shorter wavelengths) due to the stabilization of the non-bonding ground state electrons through solvation.

Study of Charge Transfer Complexes and Electronic Transitions

This compound, with its electron-deficient α-diketone moiety, can act as an electron acceptor in the presence of suitable electron-donor molecules to form charge-transfer (CT) complexes. mdpi.commdpi.com A charge-transfer complex is an association of two or more molecules in which a fraction of electronic charge is transferred between the molecular entities. researchgate.net

The formation of a CT complex introduces new electronic energy levels. Consequently, a new, often intense, absorption band that is not present in the spectra of the individual donor or acceptor molecules appears in the UV-Vis spectrum. mdpi.com This is known as the charge-transfer band. The energy of this transition (and thus the wavelength of the CT band) is directly related to the electron-donating ability of the donor and the electron-accepting ability of the acceptor.

The study of these complexes via UV-Vis spectroscopy can provide valuable information:

Confirmation of Complex Formation: The appearance of a new absorption band is strong evidence for the formation of a CT complex.

Electronic Properties: The position of the CT band can be used to probe the electronic properties of the interacting molecules. For example, using this compound as a constant acceptor, the shift in the CT band with different donors can provide a relative measure of the donors' strengths.

Solvatochromism: CT bands are often highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. Studies in different solvents can reveal details about the nature of the excited state of the complex. mdpi.com

Research on related α-diimine-metal-catecholate systems shows that the energy of the ligand-to-ligand charge transfer (LL'CT) can be systematically tuned, resulting in absorption bands that span from the visible to the near-infrared region. acs.org Similarly, this compound could be expected to form CT complexes with various donors (e.g., aromatic compounds, amines), which could be characterized by their unique UV-Vis absorption spectra.

Theoretical and Computational Studies of 5,6 Decanedione

Quantum Chemical Calculations of Electronic Structure and Reactivity

In-depth computational analyses using quantum chemical methods are crucial for understanding the intrinsic properties of a molecule, including its three-dimensional structure, stability, and reactivity. However, specific studies on 5,6-decanedione using these techniques are not present in the current body of scientific literature.

Density Functional Theory (DFT) Applications to Conformational Analysis

Density Functional Theory (DFT) is a powerful computational method for determining the most stable conformations (spatial arrangements of atoms) of a molecule. For a flexible acyclic molecule like this compound, with its rotatable carbon-carbon single bonds, one would expect multiple low-energy conformers. A DFT study would typically involve calculating the energies of various possible dihedral angles around the central C5-C6 bond and the adjacent C4-C5 and C6-C7 bonds to identify the global minimum energy structure and other stable conformers. Such an analysis would provide fundamental insights into the molecule's preferred shape, which influences its physical properties and biological interactions. At present, no published research has been found that applies DFT for a conformational analysis of this compound.

Ab Initio Methods for Reaction Pathway Energetics and Transition State Characterization

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are the gold standard for mapping out the energetics of chemical reactions. These calculations can determine the energy of reactants, products, and, crucially, the transition states that connect them. This allows for the calculation of activation energies, providing a deep understanding of reaction kinetics. For this compound, this could involve studying its oxidation, reduction, or photochemical reactions. cdnsciencepub.comlookchem.com Despite the documentation of its formation via the oxidation of trans-5-decene (B166815), specific ab initio studies characterizing the transition states and reaction pathways involved with this compound are currently unavailable in the literature. google.fr

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations provide a cinematic view of molecular behavior over time, offering insights into the dynamic nature of molecules in different environments.

Solvent Effects on this compound Behavior and Interactions

The behavior of a molecule can change significantly in the presence of a solvent. MD simulations can model these interactions explicitly, showing how solvent molecules arrange around the solute and affect its conformational preferences and reactivity. For a diketone like this compound, which has polar carbonyl groups and nonpolar alkyl chains, the choice of solvent (polar or nonpolar) would be expected to influence its solubility and conformational equilibrium. There are currently no specific MD simulation studies published that investigate the solvation effects on this compound.

Intermolecular Interactions with Model Systems

MD simulations are also instrumental in studying how a molecule like this compound might interact with other molecules, such as biological receptors. Although this compound has been identified as a component in the scent marks of the Eurasian otter (Lutra lutra), indicating a potential role in chemical communication, specific ligand-receptor binding simulations involving this compound have not been reported. researchgate.net Such studies would be invaluable in understanding the molecular basis of its biological function.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Principles

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of compounds with their biological activity or physical properties, respectively. These models rely on calculating molecular descriptors that encode structural, electronic, and physicochemical features of the molecules.

A study on the essential oil of Helichrysum italicum from Serbia utilized a Quantitative Structure-Retention Relationship (QSRR) model, a type of QSPR, to predict the gas chromatography retention indices (RIs) of its constituent compounds, one of which was this compound. researchgate.netrsc.orgagraria.com.brmdpi.comresearchgate.net The model was developed using molecular descriptors selected through factor analysis and a genetic algorithm. rsc.orgagraria.com.brresearchgate.net The high coefficient of determination (r²) of 0.964 for the model demonstrated its predictive capability. researchgate.netrsc.orgagraria.com.brresearchgate.net In this specific study, this compound was part of the training set used to build the model, with an experimental retention index of 1182 and a model-predicted value of 1155.678. researchgate.netrsc.orgagraria.com.brresearchgate.net

The molecular descriptors selected for the final model included autocorrelation descriptors (AATS1m, AATSC4c, MATS1c), a Barysz matrix descriptor (VE3_Dzv), and a van der Waals volume descriptor (VABC). rsc.org This application showcases how QSPR principles can be used to predict analytical properties of this compound based on its calculated molecular structure.

Development of Predictive Models for Analog Reactivity and Selectivity

Computational models are instrumental in forecasting the reactivity and selectivity of α-diketones. By studying simpler analogs, researchers have developed frameworks that can be extended to understand compounds like this compound.

Density Functional Theory (DFT) calculations, particularly methods like M06-2X and UB3LYP, have been employed to explore reaction mechanisms. nih.govnih.gov For instance, the potential energy surfaces for 1,3-dipolar cycloaddition reactions between Criegee intermediates (like CH₂OO) and α-diketones have been characterized. nih.govnsf.gov These studies reveal that α-diketones are significantly more reactive than their β-diketone or simple ketone counterparts. nih.govnsf.gov The reactivity trends can be interpreted and predicted using frontier molecular orbital theory and Hammett substituent constants. nih.govnsf.gov DFT calculations on the hydrogen abstraction reactions by the triplet state of α-diketones have shown these reactions to be less endothermic compared to those of monoketones, a factor attributed to the electrophilicity of the diketone. nih.gov

A specific example of a predictive model involving this compound is the development of a quantitative structure–retention relationship (QSRR). An Artificial Neural Network (ANN) model was constructed to predict the gas chromatography retention indices (RIs) of compounds found in Helichrysum italicum essential oil. mdpi.commdpi.comresearchgate.net In this study, this compound was one of the compounds used to train the model. mdpi.comresearchgate.net The model utilized five molecular descriptors, selected by a genetic algorithm, to establish a nonlinear relationship with the retention indices. mdpi.comresearchgate.net The resulting ANN model demonstrated high accuracy, with a coefficient of determination (r²) of 0.997 during the training cycle, indicating its strong predictive capability for the RIs of constituents like this compound. mdpi.com

Table 1: Experimental vs. Predicted Retention Index for this compound This table shows the experimental and predicted retention index (RI) for this compound as determined by a QSRR-ANN model in the analysis of Helichrysum italicum essential oil. mdpi.comresearchgate.net

| Compound | Experimental RI | Predicted RI |

|---|---|---|

| This compound | 1182 | 1155.678 |

Computational Prediction of Spectroscopic Signatures and Chemical Properties

Computational methods are also crucial for predicting the spectroscopic signatures and fundamental chemical properties of α-diketones, which aids in their identification and characterization.

Theoretical studies on α-diketones such as 2,3-butanedione (B143835) and 2,3-pentanedione (B165514) provide insight into the properties expected for this compound. ekb.eg DFT and other computational methods are used to calculate reactivity indices derived from frontier molecular orbital energies (HOMO and LUMO). ekb.eg These indices, including electrophilicity, can be correlated with the molecule's reactivity and potential toxicity. ekb.eg For example, calculations show that α-diketones are generally more electrophilic than their reduced α-hydroxy ketone (acyloin) forms. ekb.eg

Photophysical properties, such as absorption and emission spectra, are another area where computational predictions are valuable. researchgate.net Calculations can predict the energies of excited states and the rates of photophysical processes like fluorescence, phosphorescence, and intersystem crossing. ekb.eg For α-diketones, populating the triplet state via radiationless processes is a key aspect of their photophysics, which can lead to phosphorescence at room temperature. ekb.eg Furthermore, computational modeling is used to understand the photolysis mechanisms of α-diketones, which often proceed through the excited singlet state. researchgate.net

While specific computationally predicted spectroscopic data for this compound is not prominent in the literature, the methods are well-established. Techniques like time-dependent DFT (TD-DFT) could be used to predict its UV-visible absorption spectrum, which for α-diketones typically features characteristic n → π* transitions. researchgate.net Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated to identify key functional group vibrations, such as the C=O stretching modes of the diketone functionality.

Table 2: Predicted Reactivity Indices for α-Diketone Analogs This table presents computationally predicted frontier orbital energies and reactivity indices (in eV) for α-diketones analogous to this compound. These values help in understanding the electronic properties and reactivity. ekb.eg

| Compound | E(HOMO) | E(LUMO) | Electrophilicity Index (ω) |

|---|---|---|---|

| 2,3-Butanedione (Diacetyl) | -7.10 | -2.75 | 1.52 |

| 2,3-Pentanedione | -6.91 | -2.80 | 1.43 |

Analytical Methodologies for Detection and Quantification of 5,6 Decanedione

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone for the analysis of volatile and semi-volatile compounds like 5,6-decanedione. It allows for the separation of the target analyte from other components in a mixture, which is essential for accurate quantification.

Gas Chromatography (GC) with Various Detection Systems

Gas chromatography (GC) is a powerful technique for analyzing volatile substances. libretexts.org In GC, a sample is vaporized and transported by an inert gas (the mobile phase) through a column containing a stationary phase. organomation.com The separation of components is based on their different affinities for the stationary phase. ijair.org

Flame Ionization Detection (FID): FID is a common detector used in GC. It is highly sensitive to organic compounds and works by pyrolyzing the analytes as they elute from the column, producing ions that generate a measurable current. ijair.org This detector is known for its reliability and wide linear range, making it suitable for quantifying this compound in various samples. ijair.org

Electron Capture Detection (ECD): ECD is a highly sensitive detector for electrophilic compounds, such as those containing halogens. While not the primary choice for diketones, it can be employed if the analyte is derivatized with an electron-capturing group.

Mass Spectrometry (MS): The coupling of GC with mass spectrometry (GC-MS) is an invaluable tool for both the identification and quantification of compounds. libretexts.org MS provides detailed structural information by fragmenting the analyte molecules and analyzing the resulting mass-to-charge ratios. This allows for the positive identification of this compound, even in complex mixtures. tandfonline.com For instance, a study on the volatile constituents of kundang fruits used GC-MS to identify this compound, where it was found to be a major ketone in unripe fruits. tandfonline.com The instrument's library matching capabilities further confirm the identity of the compound. tandfonline.com

Table 1: Comparison of GC Detectors for this compound Analysis

| Detector | Principle | Selectivity | Sensitivity | Application for this compound |

|---|---|---|---|---|

| Flame Ionization Detector (FID) | Measures the current produced by the ionization of organic compounds in a hydrogen-air flame. ijair.org | Low (Responds to most organic compounds) | High (nanogram level) | Quantitative analysis in samples where this compound is a major component or after good chromatographic separation. |

| Electron Capture Detector (ECD) | Measures the decrease in a constant electron current caused by electrophilic compounds. | High (for halogenated compounds, nitrates, etc.) | Very High (picogram to femtogram level) | Not directly applicable unless this compound is derivatized with an electron-capturing moiety. |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules and their fragments. libretexts.org | High (Provides structural information for identification) | High (picogram to nanogram level) | Both qualitative (identification) and quantitative analysis, especially in complex matrices. tandfonline.com |

High-Performance Liquid Chromatography (HPLC) for Derivatized and Undervatized Forms

High-Performance Liquid Chromatography (HPLC) is another versatile separation technique that can be applied to the analysis of this compound. torontech.com HPLC separates components of a mixture based on their interactions with a stationary phase packed in a column and a liquid mobile phase. torontech.com

For non-volatile or thermally labile compounds, HPLC is often preferred over GC. While this compound is volatile, HPLC can be advantageous, particularly when derivatization is employed to enhance detection. The choice of mobile and stationary phases is crucial for achieving good separation. torontech.com Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol), is a common approach. sielc.comsielc.com

The detection of this compound in HPLC can be challenging due to its lack of a strong chromophore for UV-Vis detection. Therefore, derivatization is often employed.

Spectrophotometric and Electrochemical Detection Strategies

Spectrophotometric and electrochemical methods offer alternative or complementary approaches to chromatographic techniques for the detection and quantification of this compound.

UV-Vis Based Derivatization Methods for Enhanced Detection

UV-Vis spectrophotometry is a widely used analytical technique based on the absorption of ultraviolet and visible light by molecules. ijpsonline.com Since this compound does not have strong absorption in the UV-Vis region, direct detection is often not feasible or lacks sensitivity. To overcome this, derivatization reactions are employed to convert the diketone into a product with a strong chromophore. chromatographyonline.com

Derivatization involves a chemical reaction that modifies the analyte to make it more easily detectable. chromatographyonline.com For ketones and diones, reagents that react with the carbonyl groups to form highly colored or fluorescent products are used. For example, reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can react with carbonyl compounds to form hydrazones, which can be detected spectrophotometrically. While specific derivatization agents for this compound are not extensively detailed in the provided context, the general principle of using chromogenic or fluorogenic reagents to enhance detection is a well-established practice in analytical chemistry. chromatographyonline.comnih.gov

Voltammetric Analysis of Diketone Electroactivity and Redox Potentials

Electrochemical methods, such as voltammetry, can be used to study the redox properties of electroactive compounds like diketones. rsc.org These techniques involve applying a potential to an electrode and measuring the resulting current, which is proportional to the concentration of the analyte. acs.org The redox potential at which a compound is oxidized or reduced provides qualitative information, while the current magnitude offers quantitative data. acs.orgacs.org

The electrochemical behavior of diones has been studied, indicating that the disulfide moiety in some dione (B5365651) compounds is readily reducible. rsc.org While a specific study on the voltammetric analysis of this compound was not found, the general principles suggest its potential for electrochemical detection. The electroactivity of the diketone functional group could be exploited for direct analysis. The half-wave potentials of related dione compounds have been determined using techniques like dc and ac polarography. rsc.org

Sample Preparation and Extraction Techniques for Diverse Matrices

The effective extraction of this compound from its sample matrix is a critical step prior to analysis. The choice of extraction method depends on the nature of the sample (e.g., solid, liquid, food, environmental) and the volatility of the analyte. researchgate.net

For volatile compounds like this compound, several extraction techniques are commonly employed:

Solvent Extraction: This traditional method involves using a solvent to dissolve and extract the target analyte from the sample matrix. slideshare.net

Headspace Extraction: This technique is particularly useful for volatile compounds in solid or liquid samples. It involves analyzing the vapor phase (headspace) above the sample.

Static Headspace: A sample is sealed in a vial and heated to allow volatile compounds to equilibrate between the sample and the headspace. A portion of the headspace gas is then injected into the GC.

Dynamic Headspace (Purge and Trap): An inert gas is passed through the sample, stripping the volatile compounds, which are then trapped on a sorbent material. The trapped compounds are subsequently desorbed thermally for GC analysis. nih.gov

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a fused-silica fiber coated with a stationary phase to extract analytes from a sample. nih.govsjsu.edu The fiber is exposed to the sample or its headspace, and the analytes adsorb to the coating. The fiber is then transferred to the GC injector for thermal desorption and analysis. sjsu.edu SPME is valued for its simplicity and speed. sjsu.edu

Stir Bar Sorptive Extraction (SBSE): SBSE is similar to SPME but uses a magnetic stir bar coated with a larger volume of polydimethylsiloxane (B3030410) (PDMS) to extract analytes, offering higher recovery for some compounds. researchgate.net

The complexity of the food volatilome, which can include a wide range of chemical classes, makes the selection of an appropriate isolation methodology a crucial step in the analysis of food matrices. researchgate.net For instance, in the analysis of volatile compounds in Jinhua ham, different extraction methods like SPME and needle trap (NT) were compared, with each showing different efficiencies for various classes of compounds. sjsu.edu

Table 2: Common Extraction Techniques for Volatile Compounds

| Extraction Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Solvent Extraction | Dissolving the analyte in a suitable solvent. slideshare.net | Simple, well-established. | Can be time-consuming, uses large volumes of organic solvents. |

| Headspace - Static | Analysis of the vapor phase in equilibrium with the sample. | Simple, automatable. | Less sensitive for semi-volatile compounds. |

| Headspace - Dynamic (Purge and Trap) | Stripping of volatiles by an inert gas followed by trapping on a sorbent. nih.gov | High sensitivity, good for trace analysis. | More complex instrumentation. |

| Solid-Phase Microextraction (SPME) | Extraction using a coated fiber, followed by thermal desorption. sjsu.edu | Solvent-free, simple, fast, automatable. nih.govsjsu.edu | Fiber lifetime can be limited, potential for matrix effects. |

| Stir Bar Sorptive Extraction (SBSE) | Extraction using a coated magnetic stir bar. researchgate.net | Higher extraction efficiency than SPME due to larger sorbent volume. | Can be more expensive than SPME. |

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that isolates and concentrates analytes from a liquid sample by partitioning them onto a solid stationary phase. sigmaaldrich.comsigmaaldrich.com The process typically involves passing the liquid sample through a cartridge containing a sorbent, which retains the analyte. sigmaaldrich.com Interferences are washed away, and the purified analyte is then eluted with a small volume of solvent. sigmaaldrich.com The selection of the appropriate sorbent and solvents is paramount for the successful extraction of α-dicarbonyl compounds like this compound.

The standard SPE protocol involves five steps: conditioning, equilibration, sample loading, washing, and elution. waters.comwaters.com However, simplified 3-step protocols (load, wash, elute) have been developed for certain modern sorbents, such as the water-wettable Oasis HLB, which can reduce processing time by 40% and solvent consumption by 70%. waters.com

Research on the extraction of α-dicarbonyl compounds provides a strong basis for developing protocols for this compound. Various sorbent types are available, including silica-based reversed-phase (e.g., C18, C8), normal-phase (e.g., silica (B1680970), diol), and ion-exchange sorbents, as well as polymer-based and carbon-based materials. sigmaaldrich.com For α-dicarbonyl compounds, polymeric sorbents have demonstrated high efficiency. A study focusing on several α-dicarbonyls reported excellent recovery rates using Oasis HLB and other polymeric cartridges. nii.ac.jp Similarly, C18 sorbents have been used effectively to isolate derivatives of α-dicarbonyl compounds from aqueous solutions. acs.org

The choice of sorbent is dictated by the analyte's properties and the sample matrix. For extracting moderately non-polar compounds like this compound from an aqueous matrix, a reversed-phase sorbent such as C18 or a polymeric equivalent is often suitable. The elution is typically performed with a water-miscible organic solvent like methanol (B129727) or acetonitrile. windows.net

| Sorbent Type | Analyte Class | Elution Solvent(s) | Reported Recovery | Reference |

|---|---|---|---|---|

| Oasis HLB (Polymeric) | α-Dicarbonyl Compounds | Not Specified | 91-105% | nii.ac.jp |

| Strata-X (Polymeric) | α-Dicarbonyl Compounds | Not Specified | High | nii.ac.jp |

| C18 (Silica-based) | β-Carbolines derived from α-Dicarbonyls | Acetonitrile in 0.5% Formic Acid | Not Specified | acs.org |

| Polymeric Reversed Phase | General Analytes | Methanol, Acetonitrile | High | phenomenex.com |

Liquid-Liquid Extraction (LLE) Optimization

Liquid-Liquid Extraction (LLE) is a fundamental separation technique that partitions a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. scioninstruments.comphenomenex.com The efficiency of the extraction depends on the compound's relative solubility in the two phases, which is described by the partition coefficient (KP). libretexts.orgnumberanalytics.com Optimizing an LLE protocol involves the careful selection of solvents and the adjustment of experimental conditions to maximize the transfer of the target analyte, such as this compound, into the organic phase while leaving interferences behind. phenomenex.com

The optimization of an LLE method hinges on several key parameters: